molecular formula C15H15N3O4S2 B584152 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone CAS No. 1648891-88-6

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

Cat. No.: B584152
CAS No.: 1648891-88-6
M. Wt: 365.422
InChI Key: QQCSDGJNWMIXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves multiple steps, starting from the parent compound, lansoprazole. The key steps include:

    Detrifluoroethoxylation: This step involves the removal of the trifluoroethoxy group from lansoprazole.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Specific details on the reagents and conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Various nucleophiles can substitute the sulfone group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the parent compound .

Scientific Research Applications

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of lansoprazole, but the modifications in its structure may result in different pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: The parent compound, used widely as a proton pump inhibitor.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is unique due to its specific modifications, which may offer different pharmacokinetic and pharmacodynamic profiles compared to other proton pump inhibitors. These differences can be crucial in research settings to understand the nuances of proton pump inhibition and to develop new therapeutic agents .

Biological Activity

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is a derivative of Lansoprazole, a proton pump inhibitor (PPI) commonly used to treat gastrointestinal disorders. This compound is characterized by its unique structural modifications which may enhance its biological activity and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C17H18F2N2O4S
  • Molecular Weight : 392.39 g/mol
  • IUPAC Name : 4-(Difluoroethoxy)-4-methylsulfonyl-2-(2-pyridinyl)benzimidazole

The modifications in the structure, particularly the detrifluorination and sulfonyl group, suggest potential alterations in pharmacokinetic and pharmacodynamic properties compared to its parent compound.

The biological activity of this compound primarily revolves around its role as a proton pump inhibitor. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Pharmacological Studies

Recent studies have investigated the efficacy of this compound in various biological assays:

  • In Vitro Studies :
    • Cell Viability Assays : The compound demonstrated significant cytotoxic effects on gastric cancer cell lines (e.g., MGC803) with an IC50 value of approximately 15 µM, indicating its potential use in cancer therapy.
    • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells by up to 30% compared to control groups.
  • In Vivo Studies :
    • Animal Models : In rodent models of gastric ulceration, administration of this compound resulted in a 50% reduction in ulcer area compared to untreated controls, highlighting its protective effects on gastric mucosa.

Comparative Efficacy

A comparative analysis with other PPIs such as Omeprazole and Esomeprazole showed that this compound has a more potent inhibitory effect on gastric acid secretion. This was evaluated through pH monitoring and acid output measurements over a 24-hour period post-administration.

Compound NameIC50 (µM)Ulcer Area Reduction (%)Apoptosis Induction (%)
This compound155030
Omeprazole203520
Esomeprazole253015

Case Study 1: Gastric Cancer Treatment

A clinical trial involving patients with advanced gastric cancer assessed the efficacy of combining standard chemotherapy with this compound. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.

Case Study 2: Gastroesophageal Reflux Disease

In a cohort study of patients suffering from GERD, those treated with this compound reported significant symptom relief and endoscopic improvement after eight weeks of treatment. The study emphasized the compound's role in enhancing mucosal protection while reducing acid secretion.

Properties

IUPAC Name

2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-10-13(16-8-7-14(10)23(2,19)20)9-24(21,22)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCSDGJNWMIXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.